molecular formula C17H19N3O2 B2939402 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1396765-37-9

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2939402
CAS No.: 1396765-37-9
M. Wt: 297.358
InChI Key: RIAOTCQGMJGPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a phthalazinone core (C₉H₇N₂O) substituted at the 1-position with a methylene-linked cyclohex-3-enecarboxamide group. The phthalazinone moiety contributes aromaticity and hydrogen-bonding capacity, while the cyclohexene ring introduces conformational rigidity due to its unsaturated structure.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-17(22)14-10-6-5-9-13(14)15(19-20)11-18-16(21)12-7-3-2-4-8-12/h2-3,5-6,9-10,12H,4,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAOTCQGMJGPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the formation of the phthalazine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques may be employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrogen chloride (HCl).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or analgesic agent. Further research is needed to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties can be leveraged to develop innovative products and processes.

Mechanism of Action

The mechanism by which N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Cyclohexene vs. Cyclohexane Derivatives

  • Target Compound : The cyclohex-3-enecarboxamide group introduces rigidity due to the double bond, limiting puckering modes (as described by Cremer and Pople’s ring puckering coordinates ). This rigidity may enhance target binding specificity.
  • A23 (C₂₇H₃₁FN₄O₂): Features a cyclohexanecarbonyl-piperazinyl group.
  • A22 (C₂₇H₂₉F₃N₄O₂) : Incorporates a 4,4-difluorocyclohexane group. Fluorination increases electronegativity and metabolic stability but may introduce steric hindrance .

Hydrazide vs. Carboxamide Derivatives

  • B2–B5 Series (e.g., B2: C₁₉H₁₉FN₄O₂) : These compounds replace the carboxamide with a benzohydrazide group. The hydrazide moiety (-NH-NH₂) offers additional hydrogen-bonding sites but may reduce stability under acidic conditions compared to the target’s carboxamide (-CONH₂) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent Features
Target Compound C₁₇H₁₉N₃O₂* ~297.35* Cyclohex-3-enecarboxamide, phthalazinone
A22 C₂₇H₂₉F₃N₄O₂ 499.23 Difluorocyclohexane-piperazinyl
A23 C₂₇H₃₁FN₄O₂ 463.25 Cyclohexanecarbonyl-piperazinyl
B2 C₁₉H₁₉FN₄O₂ 355.16 2-Fluoro-benzohydrazide
Compound 67 () C₂₆H₃₅N₃O₂ 422.28 Adamantyl carboxamide, naphthyridine core

*Estimated based on structural analysis.

The target compound’s lower molecular weight (~297 vs. 355–499 for others) suggests improved compliance with Lipinski’s rule of five, favoring oral bioavailability. However, the absence of fluorine (present in A22 and B2–B5) may reduce metabolic stability .

Conformational and Electronic Considerations

  • Cyclohexene Rigidity: The target’s cyclohexene ring adopts a half-chair conformation, as predicted by puckering amplitude calculations .
  • Fluorine Effects : A22’s difluorocyclohexane and B2’s 2-fluoro-benzohydrazide exhibit electron-withdrawing effects, polarizing adjacent bonds and enhancing dipole interactions. The target lacks fluorine, relying on carboxamide hydrogen bonds for target engagement .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a phthalazin moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H17N3O2\text{C}_{18}\text{H}_{17}\text{N}_3\text{O}_2

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar phthalazine derivatives. For instance, compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial effects of various phthalazine derivatives, revealing that certain compounds had Minimum Inhibitory Concentrations (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
80.0040.008E. cloacae
110.0080.020S. aureus
120.0150.030B. cereus

This table summarizes the antibacterial activity of selected compounds, showcasing the potential effectiveness of phthalazine derivatives.

Anticancer Activity

Phthalazine derivatives have also been investigated for their anticancer properties. Preliminary research indicates that these compounds may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

The proposed mechanism involves the inhibition of key enzymes responsible for DNA replication and repair in cancer cells, leading to increased apoptosis. This mechanism is supported by docking studies that suggest strong binding affinity to target proteins involved in cell cycle regulation .

Research Findings

  • Antibacterial Activity : A range of phthalazine derivatives demonstrated MIC values significantly lower than traditional antibiotics against various bacterial strains .
  • Anticancer Potential : Compounds showed promise in inhibiting cancer cell lines, with ongoing studies focusing on their selectivity and toxicity profiles .
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for optimizing these compounds for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.